molecular formula C8H2F4N2O2 B8426952 5,6,7,8-Tetrafluoro-1,4-dihydro-2,3-quinoxalinedione

5,6,7,8-Tetrafluoro-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8426952
M. Wt: 234.11 g/mol
InChI Key: WFTLZGPAIOZPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrafluoro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H2F4N2O2 and its molecular weight is 234.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H2F4N2O2

Molecular Weight

234.11 g/mol

IUPAC Name

5,6,7,8-tetrafluoro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H2F4N2O2/c9-1-2(10)4(12)6-5(3(1)11)13-7(15)8(16)14-6/h(H,13,15)(H,14,16)

InChI Key

WFTLZGPAIOZPTP-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound (Allison, et al., J. Fluorine Chem. 1:59 (1971)) was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (2.86 mL, 4.1 mmol) and 3,4,5,6-tetrafluoro-1,2-diaminobenzene (380 mg, 2.11 mmol) was heated to reflux with stirring under N2 for 8 h. The reaction was cooled to room temperature and a small amount of purple precipitate was observed. The excess diethyl oxalate was evaporated and the resulting solid was suspended in 20 ml hexanes, vacuum filtered and the solid rinsed with hexanes (20 mL) and ethyl acetate (10 mL). The solid was air dried to yield 244.8 mg (49.9%). mp 330°-331° C. (lit. ca. 300° C. dec.). 1H NMR (d6 -DMSO) δ12.33 (br s, NH). 19F NMR (C6F6 external standard, δ-162.9), δ-157.7(m), -167.9(m).
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One

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